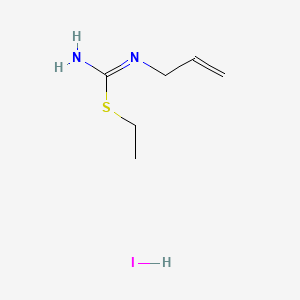
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide typically involves the reaction of carbamimidothioic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carbamimidothioic acid is reacted with ethyl alcohol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Carbamimidothioic acid, 2-propenyl-, ethyl ester: Similar structure but lacks the monohydriodide group.
Propanoic acid, 2-methyl-, ethyl ester: Different functional groups but similar ester linkage
Uniqueness
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide is unique due to the presence of the monohydriodide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
111915-74-3 |
|---|---|
Molecular Formula |
C6H13IN2S |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
ethyl N'-prop-2-enylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C6H12N2S.HI/c1-3-5-8-6(7)9-4-2;/h3H,1,4-5H2,2H3,(H2,7,8);1H |
InChI Key |
PGEQGGNCZZIUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NCC=C)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















